molecular formula C24H28N4O5S B2492871 Methyl 4-((2-oxo-2-((1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)amino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1324691-79-3

Methyl 4-((2-oxo-2-((1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)amino)acetamido)methyl)piperidine-1-carboxylate

Cat. No. B2492871
CAS RN: 1324691-79-3
M. Wt: 484.57
InChI Key: OHYPQNGILXQKEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with similar structural features often involves multi-step chemical processes, including condensation, esterification, and cyclization reactions. For example, compounds with the tetrahydroquinoline structure can be synthesized through the condensation of cyclic 1,3-diones with aromatic aldehydes and β-aminocrotonate, employing thermal and ultrasound irradiation methods (Thirumalai, Murugan, & Ramakrishnan, 2006). Another example involves the esterification of related compounds to form structures such as the title compound, demonstrating the versatility of esterification in synthesizing complex molecules (Yıldırım et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds containing tetrahydroquinoline and piperidine units has been studied through X-ray crystallography, revealing detailed conformational information. For instance, a related compound exhibited a screw-boat conformation of the piperidine ring, highlighting the influence of the molecular structure on the overall geometry and potential interaction sites for biological activity (Akkurt et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include acylation, oxidative reactions, and the formation of cyclic structures through intramolecular cyclization. For example, the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate demonstrated the compound's utility in oxidative reactions (Mercadante et al., 2013). These reactions are crucial for modifying the compound's functional groups, potentially enhancing its biological activity.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is related to the field of organic synthesis and medicinal chemistry, where derivatives and structurally similar compounds have been synthesized for various purposes, including the development of potential therapeutic agents. For instance, research on pyridine derivatives as insecticides has identified compounds with significant insecticidal activity, highlighting the importance of structural modification in enhancing biological activity (E. A. Bakhite et al., 2014). Moreover, molecular modeling and synthesis efforts have targeted novel derivatives for their potential anti-cancer activity as inhibitors of methionine synthase, demonstrating the compound's relevance in drug discovery and design (Ismail Mahmoud Elfekki et al., 2014).

Biological Activities

The research applications extend into investigating biological activities and potential therapeutic uses. For example, studies have explored the synthesis of novel compounds for their antimicrobial activities, providing insights into their potential as antimicrobial agents (R. Zaki et al., 2019). Similarly, investigations into the cardiovascular activity of related compounds have been conducted, emphasizing the importance of these chemical structures in developing drugs with cardiovascular benefits (A. Krauze et al., 2004).

Structural and Mechanistic Studies

Structural and mechanistic studies on compounds with similar structures to Methyl 4-((2-oxo-2-((1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)amino)acetamido)methyl)piperidine-1-carboxylate have been reported. These include the synthesis and structural analysis of spiroheterocyclic compounds, offering valuable information on their chemical behavior and potential applications in material science and drug development (M. Stoyanova et al., 2010).

properties

IUPAC Name

methyl 4-[[[2-oxo-2-[[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]amino]acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S/c1-33-24(32)27-11-8-16(9-12-27)15-25-21(29)22(30)26-18-6-7-19-17(14-18)4-2-10-28(19)23(31)20-5-3-13-34-20/h3,5-7,13-14,16H,2,4,8-12,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYPQNGILXQKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-oxo-2-((1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)amino)acetamido)methyl)piperidine-1-carboxylate

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